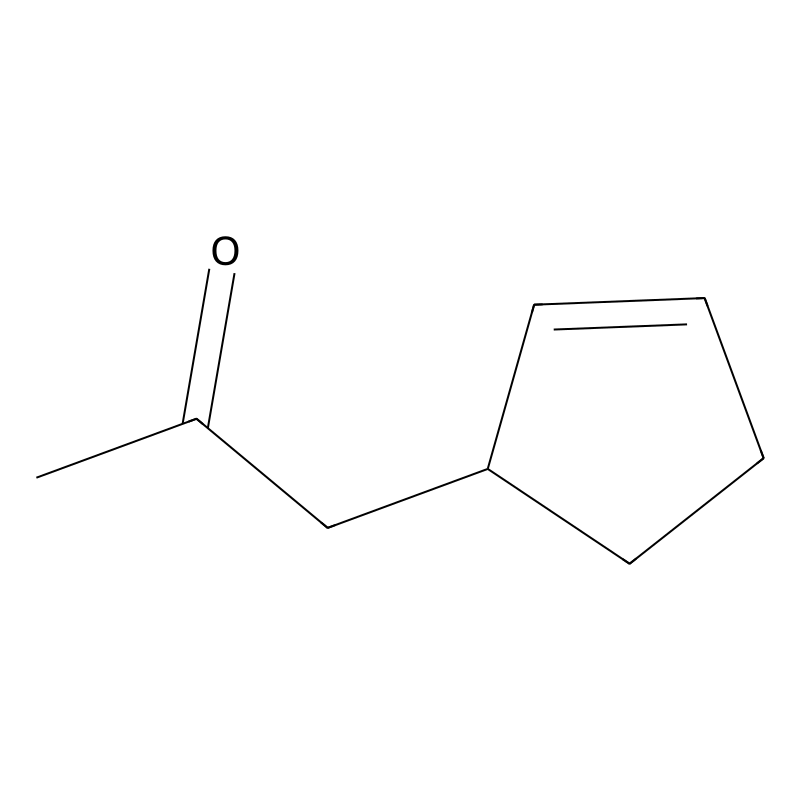

1-(2-Cyclopentenyl)-2-propanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Organic Chemistry

Field: Organic Chemistry

Summary of the Application: Cyclopentenyl compounds are used in the synthesis of structurally complex compounds, including peptidomimetics and natural product hybrids .

Methods of Application: An asymmetric Michael addition–hemiacetalization between α-cyanoketones and α,β-unsaturated aliphatic aldehydes is performed for constructing cyclic hemiacetals. These are then employed as chiral bifunctional substrates in a new diastereoselective intramolecular isocyanide-based multicomponent reaction .

Results or Outcomes: This approach furnished a diversity of structurally complex compounds in high stereoselectivity (up to >99% ee and up to >99: 1 dr) and in moderate to high yields .

Application in Plant Pathology

Field: Plant Pathology

Summary of the Application: Cyclopentenyl compounds are used in the biological treatment of viral plant infections. Specifically, Trichoderma viride, which produces cyclopentenyl compounds, was applied as a biocontrol agent to enhance the systemic resistance of potato plants against potato virus Y (PVY) .

Methods of Application: T. viride isolate Tvd44 was isolated and molecularly characterized before being used as an agent against PVY. The foliar application of Tvd44 on PVY-inoculated potatoes significantly promoted plant growth .

Results or Outcomes: The levels of peroxidase (POX), polyphenol oxidase (PPO), total proteins, and chlorophyll increased in potato leaves 21 days post-inoculation compared to untreated plants. qPCR assays conducted on Tvd44-treated plants exhibited a reduction in PVY-CP accumulation levels up to 18.76-fold compared to untreated plants (101.82-fold) .

Application in Multicomponent Reaction

Summary of the Application: Cyclopentenyl compounds are used in multicomponent reactions to produce structurally unique, tetrasubstituted cyclopentenyl frameworks .

Methods of Application: An asymmetric Michael addition–hemiacetalization between α-cyanoketones and α,β-unsaturated aliphatic aldehydes was performed for constructing cyclic hemiacetals, which were next employed as chiral bifunctional substrates in a new diastereoselective intramolecular isocyanide-based multicomponent reaction .

Results or Outcomes: This approach furnished a diversity of structurally complex compounds – including peptidomimetics and natural product hybrids in high stereoselectivity (up to >99% ee and up to >99: 1 dr) and in moderate to high yields .

Application in Aromaticity Studies

Summary of the Application: Cyclopentenyl compounds, such as Cyclopent-2,4-dien-1-one, are used in studies of aromaticity .

Methods of Application: The resonance structure of Cyclopent-2,4-dien-1-one is analyzed to understand its aromaticity .

Results or Outcomes: Its allowed resonance is given in B, and therefore, cyclopent-2,4-dien-1-one is considered to be antiaromatic .

Application in Diels-Alder Reaction

Summary of the Application: Cyclopent-2,4-dien-1-one, a cyclopentenyl compound, is used in Diels-Alder reactions .

Methods of Application: Cyclopent-2,4-dien-1-one is a very unstable compound and reacts with itself in a Diels-Alder reaction to give a more stable dimer .

Results or Outcomes: All attempts to synthesize cyclopent-2,4-dien-1-one have failed and yielded only a dimerization product .

Application in Aromaticity Studies

Summary of the Application: Cyclopent-2,4-dien-1-one, a cyclopentenyl compound, is used in studies of aromaticity .

1-(2-Cyclopentenyl)-2-propanone, also known by its chemical formula CHO and CAS number 105-24-8, is an organic compound characterized by a cyclopentenyl group attached to a propanone structure. This compound features a five-membered cyclopentene ring, which contributes to its unique reactivity and properties. Its molecular weight is approximately 124.18 g/mol. The structure can be represented using the following canonical SMILES notation: CC(=O)CC1CCC=C1 .

This compound has garnered interest in various fields of research due to its potential applications in organic synthesis and biological activity.

- Nazarov Cyclization: This reaction involves the formation of cyclopentenones through cationic 4π-electrocyclic ring closure, which can be initiated by Lewis acids or protic acids .

- Hydrolysis: The compound can undergo hydrolysis under acidic conditions, leading to various products depending on the reaction conditions.

- Inhibition Reactions: It acts as an inhibitor in bio

Research indicates that 1-(2-Cyclopentenyl)-2-propanone exhibits significant biological activity. It has been studied for its potential as a therapeutic agent, particularly in inhibiting viral entry into host cells, including SARS-CoV-2. Additionally, it has been used as a model compound to study enzyme kinetics and proteinase inhibition in cell culture assays, highlighting its relevance in medicinal chemistry.

The synthesis of 1-(2-Cyclopentenyl)-2-propanone can be achieved through various methods:

- Nazarov Cyclization: This method allows for the formation of cyclopentenones from divinyl ketones using Lewis acid catalysis. The reaction proceeds through the generation of a pentadienyl cation followed by electrocyclic ring closure .

- Hydrolysis of Camostat Mesylate: This process involves acidic hydrolysis to yield 1-(2-Cyclopentenyl)-2-propanone as a major product.

These methods underscore the compound's versatility and importance in organic synthesis.

1-(2-Cyclopentenyl)-2-propanone has several applications across different fields:

- Chemical Research: It serves as a model compound for studying enzyme inhibition and kinetics.

- Pharmaceutical Development: The compound is explored for its potential use in antiviral drug development.

- Organic Synthesis: It is utilized as an intermediate in various organic synthesis reactions, including those requiring cyclopentenones .

Interaction studies involving 1-(2-Cyclopentenyl)-2-propanone focus primarily on its role as an inhibitor of proteases. These studies have demonstrated that the compound can form complexes with target enzymes, effectively inhibiting their activity. Such interactions are critical for understanding its potential therapeutic applications and mechanisms of action in biological systems.

Several compounds share structural similarities with 1-(2-Cyclopentenyl)-2-propanone. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 1-Cyclopentyl-2-propanone | CHO | Contains a cyclopentyl group instead of cyclopentene |

| 3-Cyclopenten-1-one | CHO | Features a different position for the carbonyl group |

| 3-Methylcyclopent-3-en-1-one | CHO | Contains an additional methyl group on the cyclopentene ring |

These compounds illustrate variations in structure that influence their reactivity and biological activity, highlighting the uniqueness of 1-(2-Cyclopentenyl)-2-propanone within this chemical family. The presence of different substituents or functional groups can significantly alter their properties and applications.